molecular formula C16H22O7 B13433901 Carvacrol-b-D-glucuronide

Carvacrol-b-D-glucuronide

Cat. No.: B13433901
M. Wt: 326.34 g/mol
InChI Key: TZRSIUKJGIWYEN-ZXLQMTARSA-N
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Description

Carvacrol-b-D-glucuronide is a derivative of carvacrol, a monoterpenic phenol found in the essential oils of various aromatic plants such as oregano and thyme. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The glucuronide derivative is formed through the conjugation of carvacrol with glucuronic acid, enhancing its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carvacrol-b-D-glucuronide can be synthesized through the enzymatic or chemical conjugation of carvacrol with glucuronic acid. One common method involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to carvacrol. This reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of bioreactors to maintain controlled conditions for enzymatic reactions. The process can be scaled up by optimizing parameters such as substrate concentration, enzyme loading, and reaction time. Additionally, purification steps such as chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carvacrol-b-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.

    Reduction: The carbonyl group in the glucuronic acid moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group in carvacrol can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced glucuronic acid derivatives.

    Substitution: Substituted carvacrol derivatives with various functional groups.

Scientific Research Applications

Carvacrol-b-D-glucuronide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

    Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its enhanced bioavailability.

Mechanism of Action

The mechanism of action of carvacrol-b-D-glucuronide involves its interaction with various molecular targets and pathways. The glucuronide moiety enhances the solubility and bioavailability of carvacrol, allowing it to exert its effects more efficiently. Carvacrol itself is known to disrupt microbial cell membranes, inhibit enzyme activity, and modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Thymol-b-D-glucuronide: Another glucuronide derivative of a monoterpenic phenol with similar antimicrobial and antioxidant properties.

    Eugenol-b-D-glucuronide: A glucuronide derivative of eugenol, known for its anti-inflammatory and analgesic effects.

Uniqueness

Carvacrol-b-D-glucuronide stands out due to its potent antimicrobial activity and its ability to enhance the bioavailability of carvacrol. Its unique combination of properties makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

(2S,3S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-5-propan-2-ylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)10(6-9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11?,12-,13+,14-,16+/m0/s1

InChI Key

TZRSIUKJGIWYEN-ZXLQMTARSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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